molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloroisonicotinate CAS No. 1227002-03-0

Methyl 2-amino-5-chloroisonicotinate

Cat. No.: B580491
CAS No.: 1227002-03-0
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification and amination. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-chloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromoisonicotinate
  • Methyl 2-amino-5-fluoroisonicotinate
  • Methyl 2-amino-5-iodoisonicotinate

Uniqueness

Methyl 2-amino-5-chloroisonicotinate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogens. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 2-amino-5-chloroisonicotinate (CAS No. 1073182-59-8) is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H7_7ClN2_2O2_2
  • Molecular Weight : 186.60 g/mol
  • Boiling Point : Not specified
  • Log P (octanol-water partition coefficient) : Ranges from 1.11 to 1.71, indicating moderate lipophilicity.
  • Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for central nervous system activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Huang et al. (2015) demonstrated that derivatives of isonicotinates, including this compound, possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, a study reported that the compound induced apoptosis in HCT116 and Caco-2 cells through modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . The IC50 values for these cell lines were determined to be in the micromolar range, indicating a promising therapeutic index.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards colorectal cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Data Summary Table

PropertyValue
Molecular FormulaC7_7H7_7ClN2_2O2_2
Molecular Weight186.60 g/mol
Log P1.11 - 1.71
MIC against E. coli32 µg/mL
IC50 against HCT116~15 µM

Properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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